molecular formula C6H3BrN2O4 B13125067 6-Bromo-3-nitropicolinic acid

6-Bromo-3-nitropicolinic acid

Katalognummer: B13125067
Molekulargewicht: 247.00 g/mol
InChI-Schlüssel: BMRNHERMMLNEHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-nitropicolinic acid is a chemical compound with the molecular formula C6H3BrN2O4 It is a derivative of picolinic acid, characterized by the presence of bromine and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-nitropicolinic acid typically involves the bromination and nitration of picolinic acid. The process begins with the bromination of picolinic acid using bromine in the presence of a suitable catalyst. This is followed by nitration using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-3-nitropicolinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitrogen atom.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of 6-amino-3-nitropicolinic acid.

    Oxidation: Formation of various oxidized nitrogen species.

Wissenschaftliche Forschungsanwendungen

6-Bromo-3-nitropicolinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Bromo-3-nitropicolinic acid involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

    6-Bromo-3-chloropicolinic acid: Similar structure but with a chlorine atom instead of a nitro group.

    3-Nitropicolinic acid: Lacks the bromine atom but contains the nitro group.

    6-Bromo-4-nitropicolinic acid: Similar but with the nitro group at a different position.

Uniqueness: 6-Bromo-3-nitropicolinic acid is unique due to the specific positioning of the bromine and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.

Eigenschaften

Molekularformel

C6H3BrN2O4

Molekulargewicht

247.00 g/mol

IUPAC-Name

6-bromo-3-nitropyridine-2-carboxylic acid

InChI

InChI=1S/C6H3BrN2O4/c7-4-2-1-3(9(12)13)5(8-4)6(10)11/h1-2H,(H,10,11)

InChI-Schlüssel

BMRNHERMMLNEHO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1[N+](=O)[O-])C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.